1-(3,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
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Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-13-4-9-18(10-14(13)2)26-20-19(11-23-26)15(3)24-25(21(20)27)12-16-5-7-17(22)8-6-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZAKVWBLWULBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolopyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.4 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit various mechanisms of action, including:
- Inhibition of Kinases : Pyrazolopyridazine derivatives often demonstrate inhibitory effects on specific kinases involved in cancer progression. For instance, compounds similar to the target compound have shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Autophagy : Some studies suggest that these compounds can induce autophagy, a cellular process that can lead to programmed cell death in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyridazines:
- Case Study 1 : A derivative closely related to our compound exhibited significant anti-proliferative effects against prostate cancer cell lines (DU145 and PC3). Treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicating effective inhibition at low concentrations .
- Case Study 2 : Another study demonstrated that a structurally similar compound induced apoptosis in HeLa cells through activation of caspase pathways and increased expression of pro-apoptotic proteins .
Other Biological Activities
Beyond anticancer properties, the compound may exhibit other biological activities:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
Research Findings
Scientific Research Applications
A notable synthesis method involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic conditions. This method has been shown to yield high purity and good overall yields, making it suitable for further functionalization.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are often linked to antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Table 2: Reported Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of cell proliferation in various cancer lines. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
Applications in Drug Development
The unique structure of 1-(3,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one positions it as a promising candidate in drug development, particularly in designing new therapeutics for cancer and infectious diseases.
Case Study: Development as a DHODH Inhibitor
Research has indicated that similar pyrazole compounds can serve as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cells. Inhibiting DHODH has therapeutic implications for treating autoimmune diseases and certain cancers.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents enhance reaction efficiency for cyclization .
- Catalysts : Palladium-based catalysts may improve coupling reactions .
- Temperature control : Prevents side reactions (e.g., decomposition) during exothermic steps .
Basic: Which spectroscopic methods confirm the structural integrity of this compound?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons to confirm substituent positions (e.g., methyl, fluorobenzyl groups) .
- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the pyrazolo-pyridazine core .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
Q. Purity assessment :
- HPLC : Quantifies impurities using reverse-phase C18 columns and UV detection .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across kinase inhibition assays?
Answer:
Discrepancies may arise from:
- Assay variability : Differences in kinase isoforms, ATP concentrations, or incubation times .
- Cell line heterogeneity : Tumor cell lines (e.g., HeLa vs. MCF-7) express varying kinase levels .
Q. Methodological solutions :
- Standardized protocols : Use recombinant kinases (e.g., PLK1) and fixed ATP concentrations (e.g., 10 µM) .
- Dose-response curves : Perform triplicate measurements with positive controls (e.g., staurosporine) .
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies .
Advanced: What strategies improve selectivity against off-target kinases?
Answer:
- Structure-activity relationship (SAR) studies :
- Modify the 4-fluorobenzyl group : Bulkier substituents (e.g., 2-fluorobenzyl) may reduce off-target binding .
- Adjust methyl groups on the phenyl ring to optimize steric hindrance .
- Computational docking : Use software like AutoDock to predict binding affinities for kinase active sites .
- Kinase profiling panels : Screen against >50 kinases to identify selectivity hotspots .
Basic: What in vitro models are suitable for initial anticancer activity evaluation?
Answer:
- Cell lines :
- Solid tumors : MCF-7 (breast), A549 (lung), and HeLa (cervical) .
- Leukemia : Jurkat or K562 cells .
- Assays :
- MTT assay : Measures metabolic activity post 48–72 hr treatment .
- Colony formation : Assesses long-term proliferation inhibition .
Controls : Include cisplatin or doxorubicin as positive controls .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
Core modifications :
- Replace the pyridazine ring with pyrimidine to assess ring size impact .
Substituent variation :
- Test electron-withdrawing groups (e.g., -NO₂) on the phenyl ring for enhanced kinase binding .
Functional assays :
- Measure IC₅₀ against PLK1 and compare to parent compound .
Data analysis :
- Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Advanced: How to address low solubility in biological assays?
Answer:
- Formulation optimization :
- Use DMSO stock solutions (<0.1% final concentration) to prevent cytotoxicity .
- Employ nanoparticle encapsulation (e.g., PLGA) for aqueous dispersion .
- Structural modifications :
- Introduce polar groups (e.g., -OH, -COOH) to the benzyl moiety .
- Solubility testing :
- Perform shake-flask method with UV detection to quantify solubility in PBS .
Advanced: How to validate target engagement in cellular models?
Answer:
- Western blotting : Measure phosphorylation levels of downstream kinase substrates (e.g., Cdc25C for PLK1) .
- Cellular thermal shift assay (CETSA) : Confirm compound binding by observing kinase thermal stability shifts .
- Knockdown controls : Use siRNA against the target kinase to compare phenotypic effects .
Basic: What stability tests are critical for long-term storage?
Answer:
- Thermal stability : Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation .
- Light sensitivity : Use amber vials to avoid photodegradation .
- Purity monitoring : Re-analyze via HPLC every 6 months to detect degradation products .
Advanced: How to analyze metabolic pathways in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
